Patamostat Mesilate Trypsin Inhibition Potency Compared to Nafamostat, Camostat, and Gabexate
Patamostat mesilate inhibits trypsin with an IC50 of 39 nM . This places its trypsin inhibitory potency intermediate between camostat (reported trypsin Ki = 1 nM for the parent compound; IC50 for the active metabolite FOY-251 is 55 nM) and gabexate (trypsin IC50 = 9.4 μM; approximately 240-fold less potent than patamostat) . While camostat demonstrates more potent trypsin inhibition at the enzymatic level, patamostat offers a distinct balance of trypsin versus plasmin inhibition that may be advantageous in experimental models where both proteases are pathophysiologically relevant .
| Evidence Dimension | Trypsin inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 39 nM |
| Comparator Or Baseline | Camostat (FOY-251 active metabolite): 55 nM; Gabexate: 9.4 μM (9,400 nM); Nafamostat: 10-100 nM range (class-level reference) |
| Quantified Difference | Patamostat is ~1.4-fold less potent than camostat's active metabolite; ~240-fold more potent than gabexate |
| Conditions | Enzymatic assay (in vitro) |
Why This Matters
Procurement decisions should consider the required trypsin inhibitory potency threshold for the specific experimental model, with patamostat providing a potency intermediate between the high-potency camostat and the low-potency gabexate.
